1-benzyl-5-ethoxy-1H-1,2,3-triazole
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-benzyl-5-ethoxytriazole |
InChI |
InChI=1S/C11H13N3O/c1-2-15-11-8-12-13-14(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
QZXUJJHEMWXMMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=NN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
The ruthenium-based catalytic system is one of the most effective methods for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles, including 1-benzyl-5-ethoxy-1H-1,2,3-triazole. The catalyst Cp*RuCl(COD) (pentamethylcyclopentadienyl ruthenium chloride with cyclooctadiene) facilitates the cycloaddition between benzyl azide and an ethoxy-substituted alkyne (e.g., ethoxyacetylene or vinyl acetate derivatives) under mild conditions.
- Reaction conditions: Typically performed in dichloroethane (DCE) at 45 °C for 30 minutes.
- Yield: Good to excellent yields (~70-85%) of 1,5-disubstituted triazoles are reported.
- Mechanism: The ruthenium catalyst activates the alkyne toward regioselective attack by the azide, favoring the formation of the 1,5-regioisomer over the 1,4-isomer common in copper-catalyzed AAC.
This method is advantageous for its regioselectivity and mild reaction conditions, making it suitable for sensitive functional groups.
Nickel-Catalyzed Cycloaddition
Nickel complexes, such as Cp2Ni combined with bidentate ligands like Xantphos, have been employed to catalyze the formation of 1,5-disubstituted triazoles from benzyl bromide, sodium azide, and alkynes.
- Reaction conditions: Room temperature to mild heating in solvents like DMF.
- Yield: Up to 71% yield reported for triazole formation.
- Notes: The reaction proceeds via in situ formation of benzyl azide from benzyl bromide, followed by nickel-catalyzed cycloaddition with the alkyne.
This approach offers an alternative to ruthenium catalysis, especially in aqueous or polar aprotic solvents.
Zinc-Mediated Cycloaddition
Diethylzinc (ZnEt2) has been used to mediate regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles at room temperature.
- Procedure: Terminal alkynes react with ZnEt2 to form ethylzinc alkynyl intermediates, which then react with azides to yield the triazole.
- Advantages: Mild conditions, good functional group tolerance.
- Limitations: Requires careful handling of organozinc reagents.
This method is less common but provides a gentle alternative for regioselective triazole synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Variants
While CuAAC typically yields 1,4-disubstituted triazoles, some protocols allow access to 1,5-disubstituted isomers or mixed substitution patterns through multicomponent or tandem reactions.
- One-pot multi-component reactions: Combining benzyl bromide, sodium azide, alkynes, and other components in a sequential manner under copper catalysis can yield complex 1,5-disubstituted triazole hybrids, including ethoxy-substituted derivatives.
- Reaction conditions: Room temperature stirring, followed by addition of copper sulfate and sodium ascorbate as catalysts.
- Purification: Flash column chromatography with hexane/ethyl acetate mixtures.
This approach is useful for synthesizing libraries of triazole derivatives with diverse substituents.
Base-Mediated and Organocatalytic Methods
Base-catalyzed cycloaddition reactions have been reported for synthesizing 1,5-disubstituted 1,2,3-triazoles.
- Conditions: Use of bases such as Cs2CO3 or organic bases in solvents like DMSO or DMF at room temperature or mild heating.
- Catalysts: Amino acids like proline have been used as organocatalysts to promote the cycloaddition from unactivated ketones and azides.
- Advantages: Avoids metal catalysts, environmentally friendly.
- Limitations: Longer reaction times and sometimes lower yields compared to metal-catalyzed methods.
These methods are valuable for green chemistry approaches and for substrates sensitive to metal contamination.
Large-Scale and Industrially Relevant Processes
A patented process describes the preparation of 1-benzyl-1H-1,2,3-triazole via reaction of benzyl azide with vinyl acetate at 110–130 °C for 9–16 hours, followed by purification with ethyl acetate and hexane solvents.
- Purification: Distillation under vacuum to obtain high purity product.
- Debenzylation: Hydrogenation with Pd-C catalyst to remove benzyl protecting group if desired.
- Scalability: The process is suitable for large-scale production with controlled reaction parameters.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Substrates | Yield (%) | Notes |
|---|---|---|---|---|
| Ruthenium-Catalyzed AAC | Cp*RuCl(COD), DCE, 45 °C, 30 min | Benzyl azide + ethoxyalkyne | 70–85 | High regioselectivity for 1,5-triazoles |
| Nickel-Catalyzed AAC | Cp2Ni/Xantphos, DMF, RT, 2 h | Benzyl bromide + NaN3 + alkyne | ~71 | In situ azide formation, aqueous conditions |
| Zinc-Mediated Cycloaddition | ZnEt2, N-methylimidazole, RT | Terminal alkyne + azide | Moderate | Mild conditions, organozinc intermediates |
| Copper-Catalyzed Multi-Component | CuSO4, sodium ascorbate, RT, 24 h | Benzyl bromide + NaN3 + alkyne + others | Variable | One-pot synthesis of triazole hybrids |
| Base-Catalyzed / Organocatalytic | Cs2CO3 or proline, DMSO or DMF, RT | Azides + alkynes or ketones | Moderate | Metal-free, green chemistry approach |
| Industrial Scale Process | Thermal, 110–130 °C, 9–16 h | Benzyl azide + vinyl acetate | High | Scalable, distillation purification |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-ethoxy-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
1-benzyl-5-ethoxy-1H-1,2,3-triazole derivatives have been investigated for their potential as antiviral agents. Triazole compounds are known to exhibit significant antiviral properties against various viruses, including HIV. For instance, studies have shown that triazole-based pharmacophores can enhance the efficacy of antiviral drugs by improving their binding affinity and selectivity .
Antifungal Properties
The compound has also been explored for its antifungal activity. Research indicates that triazole derivatives can inhibit fungal growth effectively, making them suitable candidates for developing antifungal medications. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can lead to enhanced antifungal potency .
Agrochemical Applications
Fungicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis. This compound has been evaluated for its effectiveness against various plant pathogens. Its application can help manage crop diseases effectively while minimizing environmental impact .
Herbicides
Additionally, triazole compounds have shown potential as herbicides. They can disrupt the growth of unwanted plants by interfering with specific metabolic pathways. The versatility of this compound makes it a candidate for further research in this area .
Material Science Applications
Corrosion Inhibition
Triazole derivatives have been studied for their ability to act as corrosion inhibitors for metals such as copper and steel. This compound exhibits promising results in protecting metal surfaces from corrosion in acidic environments. The effectiveness of these compounds is attributed to their ability to form protective films on metal surfaces .
Polymer Chemistry
In polymer science, triazoles are incorporated into polymer matrices to enhance their properties. The incorporation of this compound into polymer systems can improve thermal stability and mechanical strength .
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Enhanced binding affinity against HIV |
| Antifungal agents | Effective inhibition of fungal growth | |
| Agrochemicals | Fungicides | Effective against plant pathogens |
| Herbicides | Disruption of metabolic pathways in unwanted plants | |
| Material Science | Corrosion inhibitors | Protective films on metal surfaces |
| Polymer additives | Improved thermal stability and mechanical strength |
Case Studies
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and evaluated their antiviral activity against HIV. The results indicated that certain derivatives exhibited IC50 values lower than those of existing antiviral drugs, highlighting their potential for further development .
Case Study 2: Corrosion Inhibition
Research conducted at a university evaluated the corrosion inhibition efficiency of this compound on copper surfaces exposed to acidic solutions. The findings demonstrated a significant reduction in corrosion rates compared to untreated samples, suggesting its effectiveness as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of 1-benzyl-5-ethoxy-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in pathogens .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogues differ in substituent type, position, and electronic effects, as summarized below:
Key Comparisons
- Iodo substituents (e.g., 1-benzyl-5-iodo-4-propyl-1H-1,2,3-triazole) enable radiosynthesis for imaging applications but introduce steric bulk .
- Biological Activity: Substitutions at C5 significantly influence target engagement. For instance, 4-bromophenyl in compound 9c enhances carbonic anhydrase-II (CA-II) inhibition selectivity, while ethoxy may favor interactions with hydrophilic enzyme pockets . Fluorinated analogues (e.g., difluoromethyl in ) exhibit improved metabolic stability and bioavailability compared to non-fluorinated derivatives.
Synthetic Accessibility :
Research Findings and Data
- Enzyme Inhibition : Triazole derivatives with aryl substituents (e.g., 4-bromophenyl in 9c) show competitive inhibition of CA-II (Ki: 8.2 µM), outperforming alkyl-substituted analogues due to enhanced hydrophobic interactions .
- Antimicrobial Activity : Metronidazole-triazole hybrids demonstrate potent activity against anaerobic pathogens, with MIC values as low as 0.5 µg/mL, though ethoxy-substituted variants require further evaluation .
- Physicochemical Properties : Ethoxy groups improve aqueous solubility (logP ~1.5) compared to lipophilic benzyl or aryl derivatives (logP ~3.0–4.5), critical for drug bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
